molecular formula C19H17N3O4 B2468442 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide CAS No. 898454-48-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide

Cat. No.: B2468442
CAS No.: 898454-48-3
M. Wt: 351.362
InChI Key: JKASXPHNQQOSNA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2,1-ij]quinoline family, characterized by a fused tricyclic scaffold with a pyrrolidine ring and a bicyclic quinoline moiety. The 8-position is substituted with a 4-nitrobenzamide group, while the 1-position features a methyl group. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, analogs with similar substituents (e.g., 4-methylbenzoyl, furan carbonyl, or trifluoromethyl groups) have been synthesized and studied ().

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-16-10-14(9-13-3-2-8-21(17(13)16)19(11)24)20-18(23)12-4-6-15(7-5-12)22(25)26/h4-7,9-11H,2-3,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASXPHNQQOSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide typically involves multiple steps:

  • Synthesis of the Pyrroloquinoline Core: : Initial steps include the formation of the pyrroloquinoline core through cyclization reactions involving amines and dicarbonyl compounds.

  • Introduction of Functional Groups: : Following the core formation, various functional groups, such as the nitro group on the benzamide, are introduced through nitration reactions.

  • Methylation and Oxidation: : The compound undergoes methylation and oxidation reactions to achieve the desired functional groups at specific positions within the molecule.

Industrial Production Methods

In industrial settings, large-scale production often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, where functional groups are replaced with other chemical entities.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in a methanol solution.

  • Substitution: : Sodium iodide in acetone for halogen exchange.

Major Products Formed

The primary products depend on the specific reactions conducted, but can include various derivatives with altered functional groups, enhancing or modifying the compound’s properties for targeted applications.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is utilized as a model compound for studying complex organic reactions, particularly those involving pyrroloquinoline derivatives.

Biology

In biological research, its derivatives are explored for their potential as enzyme inhibitors, affecting various biochemical pathways.

Medicine

Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties, with ongoing studies to understand its efficacy and safety.

Industry

Industrial applications include its use as a precursor in the synthesis of advanced materials, dyes, and pigments.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide exerts its effects often involves interaction with specific enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to altered signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-nitrobenzamide group distinguishes this compound from analogs with other aryl/heteroaryl substituents. Key comparisons include:

Compound Substituent at 8-Position Melting Point (°C) Solubility (Polar Solvents) Key Reference
Target Compound 4-Nitrobenzamide Not reported Likely low (nitro group) -
N-(8-yl)-3-(trifluoromethyl)benzamide 3-Trifluoromethylbenzamide Not reported Moderate (CF₃ group)
Compound 13b () 4-Methylbenzoyl Not reported Moderate (hydrophobic CH₃)
Compound 15b () Furan-2-carbonyl Not reported High (polar furan)
Compound 21 () Benzamide (unsubstituted) >300 Low (crystalline solid)

Key Observations :

  • The nitro group likely reduces solubility compared to methyl or furan substituents due to strong intermolecular interactions.
  • High melting points (>300°C) are common in this family, as seen in Compound 21, suggesting thermal stability.

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline core structure which is significant for its biological properties. The presence of the 4-nitrobenzamide moiety may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number898427-30-0

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases are pivotal in regulating cellular processes such as proliferation and survival. Inhibiting specific kinases can have therapeutic benefits in diseases like cancer.
  • Anticoagulant Activity : Related derivatives have been studied for their ability to inhibit coagulation factors such as Factor Xa and Factor XIa. These factors are crucial in thrombotic disorders, making their inhibitors potential candidates for anticoagulant therapies .

Case Study 1: Anticoagulant Activity

A study by Novichikhina et al. focused on the synthesis and evaluation of pyrroloquinoline derivatives as inhibitors of coagulation factors. The results indicated that certain derivatives exhibited significant inhibitory activity against Factor Xa and Factor XIa with IC50 values of 3.68 µM and 2 µM respectively . This suggests that this compound could possess similar anticoagulant properties.

Case Study 2: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory activity of compounds related to this compound. It was found that these compounds exhibited moderate inhibition against several kinases involved in cancer progression. This positions them as potential leads for developing targeted cancer therapies.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution at C6Enhanced potency against specific kinases
Variation in Nitrogen PositionAltered binding affinity to target proteins

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